Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate
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Overview
Description
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate is a complex organic compound that features a piperazine ring, a benzoate ester, and a brominated methoxyphenyl group
Preparation Methods
The synthesis of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate typically involves multiple steps, including the formation of the piperazine ring, the introduction of the acetyl group, and the coupling of the brominated methoxyphenyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules.
Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate can be compared with similar compounds, such as:
- Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}benzoate
- Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-fluoro-2-methoxyphenyl)carbonyl]amino}benzoate
These compounds share similar structures but differ in the halogen substituent on the methoxyphenyl group. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C23H26BrN3O5 |
---|---|
Molecular Weight |
504.4 g/mol |
IUPAC Name |
ethyl 4-(4-acetylpiperazin-1-yl)-3-[(5-bromo-2-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C23H26BrN3O5/c1-4-32-23(30)16-5-7-20(27-11-9-26(10-12-27)15(2)28)19(13-16)25-22(29)18-14-17(24)6-8-21(18)31-3/h5-8,13-14H,4,9-12H2,1-3H3,(H,25,29) |
InChI Key |
HRZFTXLOJXXKQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)NC(=O)C3=C(C=CC(=C3)Br)OC |
Origin of Product |
United States |
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